molecular formula C28H39N5O7 B1279403 组蛋白脱乙酰酶抑制剂 CAS No. 660847-06-3

组蛋白脱乙酰酶抑制剂

货号: B1279403
CAS 编号: 660847-06-3
分子量: 557.6 g/mol
InChI 键: YLJRILGAXBHXDZ-GOTSBHOMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C28H39N5O7 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗

组蛋白脱乙酰酶抑制剂已广泛用于癌症治疗 . 它们已被证明具有抗肿瘤作用,无论单独使用还是与其他治疗方法联合使用 . 美国食品药品监督管理局 (FDA) 已批准其中一些 . 例如,选择性 HDAC6 抑制剂在治疗膀胱癌、恶性黑色素瘤和肺癌等癌症方面的有效性已被广泛证明 .

神经退行性疾病

组蛋白脱乙酰酶抑制剂在治疗阿尔茨海默病、亨廷顿病和帕金森病等神经退行性疾病方面具有潜在应用 . 通过抑制 HDAC 活性,这些化合物可以帮助纠正这些疾病中出现的失衡。

表观遗传调控

组蛋白脱乙酰酶抑制剂在染色质重塑和基因表达中参与核心压抑复合物的形成,起着至关重要的作用 . 它们是表观遗传机制的一部分,在基因表达的调节中发挥着至关重要的作用 .

细胞增殖和分化

组蛋白脱乙酰酶抑制剂参与细胞增殖、分化、迁移和死亡,以及血管生成 . 它们可以帮助控制这些过程,这些过程在癌症等疾病中经常被打乱 .

成像剂

组蛋白脱乙酰酶抑制剂可用作成像剂,促进疾病的早期诊断 . 例如,它们可用于正电子发射断层扫描 (PET) 和荧光配体 .

药物设计

组蛋白脱乙酰酶抑制剂是设计新型高效药物的有趣分子靶标 . 人们正在探索开发和应用对 HDAC 具有抑制或降解活性的化合物的创新策略 .

纳米颗粒

组蛋白脱乙酰酶抑制剂可以被纳入纳米颗粒中以进行靶向药物递送 . 这可以提高抑制剂的有效性并减少副作用 .

PROTACs

蛋白质靶向嵌合体 (PROTACs) 是一类新型药物,它们利用组蛋白脱乙酰酶抑制剂将蛋白质靶向降解 . 这是一种治疗蛋白质水平异常高疾病的新策略 .

作用机制

Target of Action

The primary targets of these compounds are histone deacetylases (HDACs), a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone . HDACs play a crucial role in the regulation of gene expression .

Mode of Action

Histone deacetylase inhibitors block the action of HDACs, leading to an increase in the acetylation of histones . This hyperacetylation of histones changes the structure of chromatin from a condensed, transcriptionally silenced state to a less compact, transcriptionally active state . This change in chromatin structure can result in either the up-regulation or the repression of genes .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It leads to the accumulation of hyperacetylated nucleosome core histones in most regions of chromatin . It affects the expression of only a small subset of genes, leading to transcriptional activation of some genes, but repression of an equal or larger number of other genes . Non-histone proteins such as transcription factors are also targets for acetylation with varying functional effects .

Result of Action

The result of the action of histone deacetylase inhibitors is the modulation of gene expression. This modulation can lead to various cellular effects, including cell cycle arrest, differentiation, and/or apoptosis . These inhibitors exert their anti-tumour effects via the induction of expression changes of oncogenes or tumour suppressors through modulating the acetylation/deacetylation of histones and/or non-histone proteins such as transcription factors .

生物活性

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide, commonly referred to as HDAC-IN-6, is a synthetic compound recognized for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are significant in cancer therapy and other diseases due to their role in regulating gene expression through histone modification.

  • Molecular Formula : C28H36F3N5O7
  • Molecular Weight : 611.61 g/mol
  • CAS Number : 1026295-98-6

HDAC-IN-6 functions by inhibiting histone deacetylases, which leads to an accumulation of acetylated histones and a subsequent alteration in gene expression. This modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The compound's structure incorporates a chromen moiety that enhances its interaction with HDAC enzymes, potentially increasing its selectivity and efficacy compared to other inhibitors.

Anticancer Effects

Research indicates that HDAC-IN-6 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound's efficacy is attributed to its capacity to induce apoptosis and inhibit cell migration.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HL-60 (Leukemia)3.5Cell cycle arrest and differentiation
A549 (Lung Cancer)4.8Inhibition of migration

Selectivity and Toxicity

The selectivity of HDAC-IN-6 towards specific HDAC isoforms has been evaluated, showing preferential inhibition of HDAC1 and HDAC3 over others. This selective inhibition is crucial as it minimizes potential side effects associated with broader-spectrum HDAC inhibitors.

Toxicity studies suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, highlighting its therapeutic potential.

Study 1: In Vivo Efficacy

A recent study assessed the in vivo efficacy of HDAC-IN-6 in mouse models bearing xenograft tumors derived from human breast cancer cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased levels of acetylated histones and markers of apoptosis within treated tumors.

Study 2: Combination Therapy

Another investigation explored the effects of combining HDAC-IN-6 with conventional chemotherapeutics like doxorubicin. The combination therapy demonstrated enhanced anticancer effects, suggesting that HDAC-IN-6 may sensitize cancer cells to existing treatments.

属性

IUPAC Name

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJRILGAXBHXDZ-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440231
Record name (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660847-06-3
Record name (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。